![molecular formula C14H16ClFO3 B3023931 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid CAS No. 951889-65-9](/img/structure/B3023931.png)
8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid
Overview
Description
The compound 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is a synthetic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chloro and fluoro substituents on aromatic rings, and carboxylic acid functionalities. These related compounds are used in various applications, including as diuretic-antihypertensive agents, antibacterial agents, and intermediates for anticancer drugs .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including substitution and hydrolysis reactions. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, was optimized to achieve a total yield of 63.69% over two steps . Although the exact synthesis of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For instance, the compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by these techniques, and its structure was found to be stabilized by intramolecular hydrogen bonds . The molecular structure of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid would likely exhibit similar characteristics, such as the presence of intramolecular hydrogen bonding and the influence of substituents on the overall conformation.
Chemical Reactions Analysis
The papers do not provide specific reactions for 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, but they do discuss the reactivity of structurally related compounds. For example, the antibacterial activity of fluoroquinolones is influenced by the orientation of substituents on the quinolone core, which can be affected by steric hindrance . The reactivity of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid would similarly be influenced by the electronic and steric effects of the chloro and fluoro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various analyses. The compound with a diuretic-antihypertensive agent was quantitated in biological fluids, indicating its stability and suitability for biological applications . The antibacterial compound demonstrated potent activity against various bacteria, suggesting that the physical and chemical properties of these compounds are conducive to biological activity . The properties of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid would likely be similar, with potential applications in biological systems.
Scientific Research Applications
Synthesis of Biologically Active Compounds
Compounds with chloro and fluoro substituents on the phenyl ring, similar to the structure of 8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid, are frequently used as intermediates in the synthesis of biologically active molecules. For example, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is an important intermediate for anticancer drugs. Its efficient synthesis pathway highlights the importance of such compounds in medicinal chemistry (Jianqing Zhang et al., 2019).
Heterocyclic Compound Synthesis
The presence of chloro and fluoro groups on aromatic compounds aids in the development of heterocyclic scaffolds, which are crucial in drug discovery. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a versatile building block for the solid-phase synthesis of various heterocyclic scaffolds, including benzimidazoles and quinoxalinones. This approach is pivotal for creating diverse libraries of compounds for pharmaceutical research (Soňa Křupková et al., 2013).
Antimicrobial and Anticonvulsant Activities
Research on chloro-fluorophenyl derivatives has also demonstrated significant antimicrobial and anticonvulsant activities. For example, novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines showed excellent anticonvulsant activity, comparable to diazepam, underscoring the therapeutic potential of these compounds (B. Narayana et al., 2006).
Catalytic and Synthetic Applications
In catalysis and synthetic chemistry, chloro-fluorophenyl compounds facilitate complex reactions, such as C-C coupling, by activating C-F bonds in the presence of C-Cl bonds. This capability is crucial for synthesizing compounds with specific structural requirements, demonstrating the role of chloro-fluorophenyl derivatives in advanced organic synthesis (Andreas Steffen et al., 2005).
Safety and Hazards
properties
IUPAC Name |
8-(4-chloro-2-fluorophenyl)-8-oxooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO3/c15-10-7-8-11(12(16)9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVBLFXXJZVPJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262775 | |
Record name | 4-Chloro-2-fluoro-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chloro-2-fluorophenyl)-8-oxooctanoic acid | |
CAS RN |
951889-65-9 | |
Record name | 4-Chloro-2-fluoro-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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